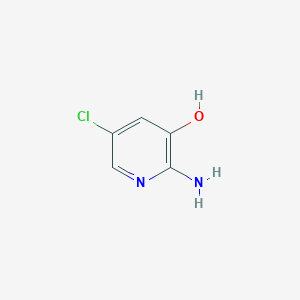
1-苄基-5-甲基-1H-吡唑-3-羧酸
描述
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, also known as BMP, is a compound that is widely used in the scientific research field. It has an important role in the synthesis of various compounds, and is also used as a reagent in various biochemical and physiological experiments. BMP has been studied for its potential applications in the medical field, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored.
科学研究应用
β-氨基羰基化合物的先驱体
该化合物用于合成β-氨基羰基化合物及其衍生物,通过氮杂迈克尔加成反应 . 这些化合物常被用作肽类似物或光学活性氨基酸、氨基醇、二胺和内酰胺的前体 .
三齿氮供体配体的合成
1-苄基-5-甲基-1H-吡唑-3-羧酸用于合成三齿氮供体配体 . 这些配体在配位化学和催化中具有广泛的应用。
使用氮杂迈克尔反应合成新产品
该化合物用于在温和条件下使用氮杂迈克尔反应合成新产品 . 这涉及3-(苄基氨基)丙腈和1-羟甲基-5-甲基-1H-吡唑-3-羧酸乙酯的混合物 .
光学活性氨基酸的前体
该化合物用作光学活性氨基酸的前体 . 这些氨基酸在制药行业具有重大应用,特别是在手性药物生产中。
氨基醇的前体
1-苄基-5-甲基-1H-吡唑-3-羧酸用作氨基醇的前体 . 氨基醇在各种药物、农用化学品和表面活性剂的合成中很重要。
二胺的前体
该化合物用作二胺的前体 . 二胺用于生产聚酰胺、聚酰亚胺和聚脲,这些材料在纺织品、涂料和塑料等各个行业都有应用。
内酰胺的前体
1-苄基-5-甲基-1H-吡唑-3-羧酸用作内酰胺的前体 . 内酰胺是环状酰胺,用于合成各种药物,包括抗生素和抗病毒药物。
D-氨基酸氧化酶 (DAO) 抑制剂
虽然与“1-苄基-5-甲基-1H-吡唑-3-羧酸”没有直接关系,但值得一提的是,类似的化合物“3-甲基吡唑-5-羧酸”是一种有效的、选择性的D-氨基酸氧化酶 (DAO) 抑制剂 . 它保护DAO细胞免受D-丝氨酸诱导的氧化应激 .
安全和危害
作用机制
Target of Action
The primary targets of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
生化分析
Biochemical Properties
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids. This interaction can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways involving D-amino acids . Additionally, 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid may interact with other proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states.
Cellular Effects
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in oxidative stress, leading to changes in the expression of genes associated with antioxidant responses . This modulation can impact cellular metabolism by altering the balance between oxidative and reductive processes, thereby affecting overall cellular function.
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid involves its binding interactions with specific biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with D-amino acid oxidase results in the inhibition of the enzyme, which in turn affects the metabolic pathways involving D-amino acids . Additionally, 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained modulation of oxidative stress responses and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating oxidative stress responses and enhancing antioxidant defenses. At higher doses, it may induce toxic or adverse effects, such as cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level.
Metabolic Pathways
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is involved in several metabolic pathways, particularly those related to oxidative stress and amino acid metabolism. The compound interacts with enzymes such as D-amino acid oxidase, influencing the metabolic flux of D-amino acids and affecting the levels of related metabolites . Additionally, it may impact other metabolic pathways by modulating the activity of enzymes involved in redox reactions and cellular energy production.
Transport and Distribution
Within cells and tissues, 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects . The distribution of the compound within tissues is influenced by factors such as its solubility, binding affinity to transporters, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to mitochondria, where it can influence mitochondrial function and oxidative stress responses . The precise localization of the compound within cells can determine its impact on cellular processes and overall efficacy.
属性
IUPAC Name |
1-benzyl-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-11(12(15)16)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYMHQTUFQNZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438921 | |
| Record name | 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17607-80-6 | |
| Record name | 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)
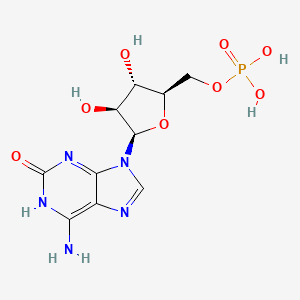

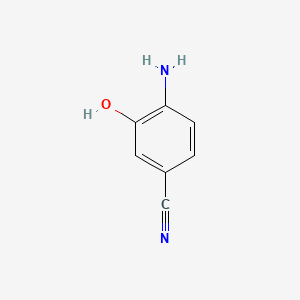
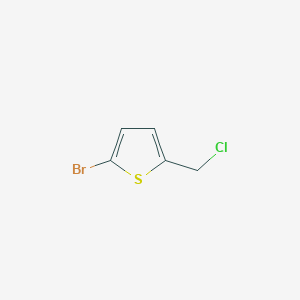
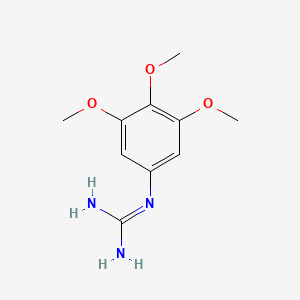
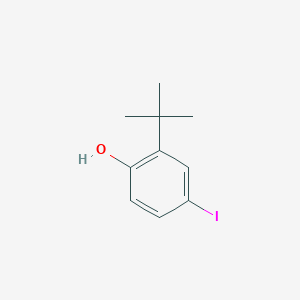
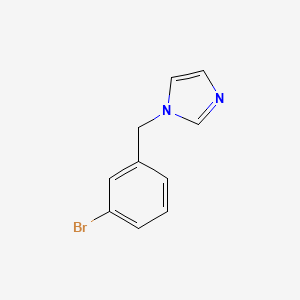
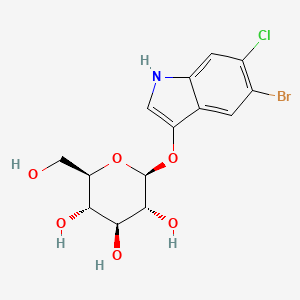
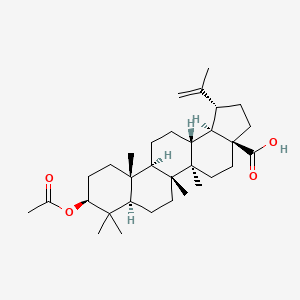
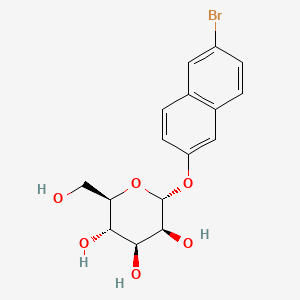
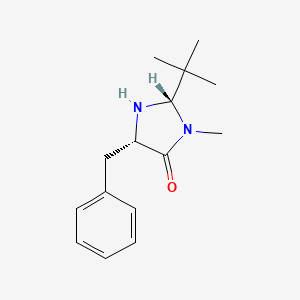
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)
